N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride
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Overview
Description
N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a tetrahydroquinoline moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Amidation Reaction: The tetrahydroquinoline intermediate is then reacted with an isopropylamine derivative to form the amide bond.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the amidation and salt formation steps.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride can undergo several types of chemical reactions:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, particularly in the modulation of enzyme activity or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride exerts its effects is likely related to its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide
- **N-(propan-2-yl)-2-[(quinolin-6-yl)formamido]acetamide
- **N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroisoquinolin-6-yl)formamido]acetamide
Uniqueness
N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride is unique due to its specific structural features, such as the tetrahydroquinoline ring and the isopropyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-10(2)18-14(19)9-17-15(20)12-5-6-13-11(8-12)4-3-7-16-13;/h5-6,8,10,16H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFROVRVPDLRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CC2=C(C=C1)NCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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